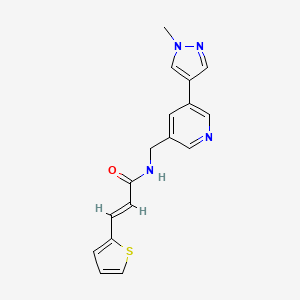

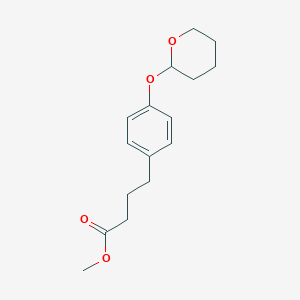

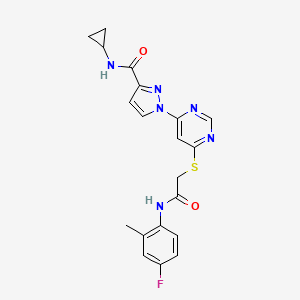

methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s often used in organic synthesis, specifically, the 2-tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups .

Synthesis Analysis

One classic procedure for the organic synthesis of tetrahydropyran is by hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel . In a typical procedure, the alcohol is treated with 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Tetrahydropyran derivatives, for example, are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For tetrahydropyran, it is a colourless volatile liquid .科学的研究の応用

Stereochemistry in Grignard Reactions

Research highlights the stereochemical outcomes of Grignard reactions involving conformationally mobile δ-keto esters, including those similar to the chemical structure of interest. The study reveals that solvent and reactant variations significantly impact the stereochemical configuration of the resulting compounds, indicating the intricate control of stereochemistry in synthetic pathways (Colantoni et al., 1978).

Novel Michael-Wittig Reactions

Another study explores the Michael-Wittig reactions involving compounds structurally related to "methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate", leading to the synthesis of highly functionalized cyclohexenonedicarboxylates. This demonstrates the compound's potential as a precursor in synthesizing complex organic structures with diverse functional groups (Moorhoff, 1997).

Microwave-Assisted Synthesis

A green synthesis approach using microwave irradiation emphasizes the compound's role in facilitating the synthesis of pyrano[2,3-d]pyrimidine derivatives, showcasing its versatility in promoting efficient, environmentally friendly synthetic methods. The study also highlights the compound's potential in generating bioactive molecules with antimicrobial properties (Bhat et al., 2015).

Hetero-Diels–Alder Reactions

The catalytic potential of "methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate" in Lewis acid-catalyzed Hetero-Diels–Alder reactions is demonstrated through its use in synthesizing substituted dihydropyrans. This underscores the compound's utility in constructing cyclic structures, a fundamental operation in organic synthesis (Sera et al., 1994).

Photolabile Hydrophobic Molecules

A novel application involves using "methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate" as a photolabile protecting group in the optical gating of synthetic ion channels. This innovative research indicates the compound's potential in the development of light-responsive materials and devices, opening new avenues in materials science and nanotechnology (Ali et al., 2012).

特性

IUPAC Name |

methyl 4-[4-(oxan-2-yloxy)phenyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-18-15(17)6-4-5-13-8-10-14(11-9-13)20-16-7-2-3-12-19-16/h8-11,16H,2-7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYBPLVTQKSINX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC=C(C=C1)OC2CCCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one](/img/structure/B2575899.png)

![3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2575909.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2575913.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2575914.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2575917.png)